molecular formula C5H10N2O2S B10856041 Methomyl D3

Methomyl D3

Cat. No.: B10856041
M. Wt: 165.23 g/mol
InChI Key: UHXUZOCRWCRNSJ-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methomyl D3 is a deuterated compound of Methomyl, a carbamate insecticide and molluscicide. Methomyl is widely used in agriculture to control a variety of pests, including arthropods, nematodes, and flies. The deuterated form, this compound, is primarily used as an internal standard for the quantification of Methomyl by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methomyl D3 is synthesized by incorporating deuterium into the Methomyl molecule. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane D3. This intermediate is then reduced in an inert solvent to form methyl D3-amine, which is subsequently used to synthesize this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards for use as a reference material in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Methomyl D3, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Hydrolysis reactions are often catalyzed by enzymes such as esterases or under acidic or basic conditions.

    Substitution: Nucleophilic substitution reactions typically involve nucleophiles such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions include methomyl oxime, methylamine, and various oxidized metabolites .

Scientific Research Applications

Methomyl D3 is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

Methomyl D3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are primarily related to neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Methomyl: The non-deuterated form, widely used as an insecticide.

    Carbaryl: Another carbamate insecticide with similar mechanisms of action.

    Aldicarb: A highly toxic carbamate insecticide used for similar purposes.

Uniqueness

Methomyl D3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. This labeling allows for more accurate quantification of Methomyl in complex samples, providing a significant advantage in research and industrial applications .

Biological Activity

Methomyl D3, a deuterated form of the carbamate insecticide methomyl, is primarily used for pest control in agriculture. This compound exhibits significant biological activity, particularly in its interactions with biological systems and its toxicological effects on various organisms. This article reviews the biological activity of this compound, focusing on its enzymatic degradation, acute toxicity, and case studies illustrating its impact on human health and aquatic life.

Enzymatic Degradation

Recent studies have identified the carbamate C-N hydrolase gene (ameH) from Aminobacter aminovorans strain MDW-2, which plays a crucial role in the detoxification of methomyl. The enzyme responsible for hydrolyzing methomyl's amide bond has been characterized, revealing key amino acid residues that are essential for its activity. The kinetic parameters of the enzyme show a KmK_m of 87.5 μM and a kcatk_{cat} of 345.2 s1^{-1}, indicating high catalytic efficiency with a kcat/Kk_{cat}/K ratio of 3.9 μM1^{-1}s1^{-1} .

Table 1: Enzymatic Activity Parameters of AmeH

ParameterValue
KmK_m87.5 μM
kcatk_{cat}345.2 s1^{-1}
Catalytic Efficiency (kcat/Kk_{cat}/K)3.9 μM1^{-1}s1^{-1}

The hydrolysis products of methomyl include methylamine and an unstable compound that can further transform into methomyl oxime and carbon dioxide. This metabolic pathway suggests a potential for microbial degradation in contaminated environments .

Acute Toxicity

This compound exhibits acute toxicity primarily through the inhibition of acetylcholinesterase (AChE), leading to neurotoxic effects. A study conducted on zebrafish embryos and larvae demonstrated that exposure to methomyl resulted in significant developmental abnormalities, including reduced body size, impaired swimming ability, and decreased hatching rates . The lethal concentration (LC50) for zebrafish was determined to be approximately 1.2 g/L over 96 hours.

Table 2: Effects of Methomyl on Zebrafish Development

Concentration (mg/L)Observed Effects
0.5Minor morphological changes
1.0Reduced hatching rates
2.2Smaller body and eye sizes
4.8Impaired swimming bladder inflation
10.6Hypolocomotor activity
23.3High mortality rates

Human Poisoning Incidents

Methomyl has been implicated in several cases of acute poisoning among humans, particularly in foodborne outbreaks. A notable incident occurred in February 2013, where six elderly individuals experienced severe symptoms after consuming contaminated food containing methomyl . Symptoms included dizziness, nausea, vomiting, and incoherence, leading to hospitalization for food poisoning.

Case Summary: Foodborne Illness Due to Methomyl

Patient IDAge (years)SymptomsOutcome
165Dizziness, incoherenceDischarged after 6 days
270Abdominal discomfort, muscle achesDischarged after 3 days
368Dizziness, loss of balanceDischarged after 8 days

In another case involving industrial workers in China, five individuals suffered acute methomyl poisoning due to exposure in a chemical plant . Symptoms ranged from neurological disturbances to gastrointestinal issues.

Properties

IUPAC Name

methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUZOCRWCRNSJ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)ON=C(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.